2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide is a chemical compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyrazole ring, a pyridine ring, and a chloroacetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate primary amine. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile. The reaction is usually carried out under reflux conditions, with the temperature maintained between 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide involves its ability to coordinate with metal ions through its pyrazole and pyridine nitrogen atoms. This coordination can activate the metal center, facilitating various catalytic processes. The compound’s molecular targets include enzymes and proteins that contain metal cofactors, which are essential for their biological activity .
Comparison with Similar Compounds
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide can be compared with other pyrazole-based ligands, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
2-(Pyridin-2-yl)pyrazole: A similar compound with a pyridine ring attached to the pyrazole ring.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine and pyrimidine ring system.
Properties
IUPAC Name |
2-chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-7-11(17)14-8-9-10(3-1-4-13-9)16-6-2-5-15-16/h1-6H,7-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAISXPNBWMQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CNC(=O)CCl)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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